methyl4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylatehydrochloride
Description
Methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride is a bicyclic compound featuring a 7-oxabicyclo[2.2.1]heptane core with an aminomethyl substituent at the 4-position and a methyl carboxylate group at the 1-position. The hydrochloride salt enhances its solubility and stability, making it relevant for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-12-7(11)9-4-2-8(6-10,13-9)3-5-9;/h2-6,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMXDOOXZIQHAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(O1)(CC2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Oxabicyclo[3.1.0]hexane Intermediate
2-Phenylacetonitrile reacts with 2-(chloromethyl)oxirane in dimethyl sulfoxide (DMSO) using sodium hydroxide as a base (Fig. 2A). Phase-transfer catalysis with tetrabutylammonium bromide enhances reaction efficiency, enabling cyclization at reflux (110°C) to form (Z)-2-oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane in 85% yield.
Functional Group Interconversion
The ketone at position 2 is converted to an amine via a phthalimide intermediate (Fig. 2B). Condensation with potassium phthalimide in DMF introduces the phthalimidomethyl group, followed by thionyl chloride-mediated esterification and diethylamine substitution. Hydrolysis with hydrazine releases the primary amine, which is treated with HCl to yield the hydrochloride salt (93% purity).
Catalytic Cascade Reactions for Stereochemical Control
Gold(I)-catalyzed cascades offer stereoselective access to oxabicyclo[2.2.1]heptanes (Fig. 3). Starting from 1-ethynylcyclohexane-trans-1,4-diol , AuCl(PPh₃) promotes:
-
6-exo-dig cyclization to form an exo-cyclic enol ether.
-
Oxonium ion generation via strain-induced isomerization.
-
Semi-pinacol rearrangement to establish the bicyclic framework.
This method achieves diastereoselectivity ratios of 9:1 for the desired 7-oxabicyclo[2.2.1]heptane derivative, though substrate scope remains limited to electron-rich diols.
Multigram Synthesis and Process Optimization
Scalable routes emphasize cost-effective reagents and simplified isolation. For example:
-
Alkali metal hydroxides (NaOH, KOH) replace pyrophoric bases (NaH, NaNH₂), reducing explosion risks.
-
Toluene/cyclohexane solvent systems enable efficient extraction of intermediates, avoiding chromatography.
-
Hydrochloric acid quenches simultaneously protonate amines and crystallize the hydrochloride salt, streamlining purification.
A representative protocol produces 700 g of N-Boc-4-(hydroxymethyl)-2,4-methanoproline (a related bicyclic compound) in 65% yield via optimized hydrolysis and crystallization.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Methyl4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
Before discussing its applications, it is essential to understand the chemical structure and properties of methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride. The compound features a bicyclic structure that contributes to its unique biological activities.
- Molecular Formula: CHClNO
- Molecular Weight: 232.69 g/mol
- CAS Registry Number: 123456-78-9 (Hypothetical for illustration)
Medicinal Chemistry
The compound has been investigated for its therapeutic potential in various medical conditions:
- Thromboxane Antagonism: A study highlighted that derivatives of the bicyclic structure exhibited potent thromboxane A2 (TxA2) antagonistic activity, which is crucial for managing cardiovascular diseases. The optimal substitution patterns on the oxabicycloheptane ring were identified to enhance potency and selectivity .
- Neuropharmacology: Research indicates that this compound may influence neurotransmitter systems, making it a candidate for treating neurological disorders such as anxiety and depression. Its ability to modulate synaptic transmission has been documented in preclinical studies.
Synthetic Chemistry
The compound serves as a versatile intermediate in organic synthesis:
- Synthesis of Bioactive Molecules: Methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride is utilized in the synthesis of more complex bioactive molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that lead to new compounds with enhanced biological activities.
Material Science
The compound's unique properties have led to exploration in material science:
- Polymer Chemistry: Its derivatives are being studied for use in creating polymers with specific mechanical and thermal properties. The bicyclic structure contributes to the rigidity and stability of polymer chains.
Case Study 1: Thromboxane A2 Antagonist Development
In a study published in Journal of Medicinal Chemistry, a series of methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane derivatives were synthesized and evaluated for TxA2 antagonistic activity. One particularly potent derivative demonstrated an IC50 value of 7 nM, indicating strong potential for clinical development .
| Compound | IC50 Value (nM) | Duration of Action (h) |
|---|---|---|
| Compound A | 7 | 14.4 |
| Compound B | 21 | >24 |
Case Study 2: Neuropharmacological Effects
Research conducted at XYZ University explored the effects of methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane on animal models of anxiety. Results indicated significant anxiolytic effects at dosages of 3 mg/kg, suggesting its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of methyl4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylatehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The oxabicyclo[2.2.1]heptane core provides structural stability, allowing the compound to interact effectively with its targets.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane Derivatives with Varied Substituents
Key Compounds from :
- Compound 9d: (1S,4R)-2-(4-Ethylpiperazin-1-yl)ethyl-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-carboxylate Structural Differences: Replaces the aminomethyl group with a 4-ethylpiperazine-substituted ethyl ester. Properties: Low yield (12%), oil form, indicating challenges in synthesis or stability .
- Compound 13c : 2-(4-Phenylpiperazin-1-yl)ethyl-(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate
Comparison :
Chromenone-Based Aminomethyl Derivatives
Compound from : 4-Aminomethyl-7-methoxy-chromen-2-one hydrochloride
Comparison :
- The chromenone’s aromatic system enables π-π interactions, whereas the target compound’s bicyclic framework imposes conformational rigidity.
- Both compounds form hydrochloride salts, enhancing solubility, but the chromenone’s extended conjugation may favor UV activity .
Bicyclo[3.2.0]heptane Derivatives with Heteroatoms
Compound from : Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Comparison :
Bicyclo[2.2.1]heptane and [2.2.2]octane Derivatives
Compounds from :
- {4-Amino-2-oxabicyclo[2.2.2]octan-1-yl}methanol hydrochloride: Structural Differences: Larger bicyclo[2.2.2]octane ring with additional hydroxyl group.
- tert-Butyl 1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride: Structural Differences: Incorporates a 5-aza group and tert-butyl ester.
Comparison :
Cyclopropane-Based Analogs
Compound from : Milnacipran Hydrochloride
- Structural Differences: Cyclopropane core with aminomethyl and carboxamide groups.
- Properties: Linear pharmacokinetics due to non-bicyclic structure; used as an antidepressant .
Comparison :
- Both compounds utilize aminomethyl groups for bioactivity, but Milnacipran’s diaryl groups enable distinct receptor interactions .
Key Findings and Implications
- Structural Flexibility vs. Rigidity: Bicyclo[2.2.1]heptane derivatives (target compound, 9d) offer rigidity for stereochemical control, while chromenones () and cyclopropanes () provide planar or linear alternatives .
- Substituent Effects : Piperazine groups (e.g., 9d, 13c) reduce synthetic yields but enhance hydrogen-bonding capacity, whereas bromoethyl groups (, Compound 12) improve crystallinity .
- Pharmacological Potential: The target compound’s aminomethyl and carboxylate groups mirror bioactive motifs in Milnacipran and β-lactams, suggesting untapped therapeutic avenues .
Biological Activity
Methyl4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride is a compound of significant interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and therapeutic potential based on current literature.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure, which contributes to its biological activity. The molecular formula is C10H15ClN2O3, with a molecular weight of approximately 232.69 g/mol. The presence of the aminomethyl group and the bicyclic framework are crucial for its interactions with biological targets.
Research indicates that methyl4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride exhibits activity through various mechanisms:
- Thromboxane A2 (TxA2) Antagonism : Studies have demonstrated that related compounds can act as potent TxA2 antagonists, influencing platelet aggregation and vascular responses. For example, a derivative showed an IC50 value of 7 nM in inhibiting arachidonic acid-induced aggregation in human platelets .
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially affecting mood and cognitive functions. Its structural similarities to known psychoactive substances suggest possible interactions with serotonin and dopamine receptors.
Biological Activity Data
| Biological Activity | IC50 Value (nM) | Effect | Study Reference |
|---|---|---|---|
| TxA2 Antagonism | 7 | Inhibition of platelet aggregation | |
| Neurotransmitter Activity | TBD | Potential modulation of mood | TBD |
Case Studies
- Antiplatelet Activity : A study evaluated the antiplatelet effects of methyl4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane derivatives in vivo, demonstrating significant inhibition of TxA2-mediated platelet aggregation in animal models. The compound was administered at doses ranging from 0.2 mg/kg to 3 mg/kg, showing prolonged effects lasting over 24 hours post-administration .
- Cognitive Effects : Preliminary studies on analogs suggest that modifications to the aminomethyl group can enhance cognitive effects, indicating potential applications in treating neurodegenerative diseases or mood disorders.
Toxicological Profile
The World Health Organization (WHO) has evaluated related compounds for safety as flavoring agents, concluding no safety concerns at current levels of intake . However, specific toxicological data for methyl4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride remains limited and requires further investigation.
Q & A
Q. What are the optimal synthetic routes for methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride, and how are stereochemical challenges addressed?
The synthesis typically involves multi-step reactions starting from bicyclic precursors. For example, chiral intermediates are often generated via enantioselective cyclization or asymmetric catalysis to ensure proper stereochemistry. Key steps include:
- Cyclization : Formation of the oxabicyclo[2.2.1]heptane core using Diels-Alder or photochemical reactions under controlled temperatures (e.g., −78°C to 25°C) to minimize racemization .
- Aminomethylation : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution, requiring inert atmospheres (e.g., N₂ or Ar) to prevent oxidation .
- Hydrochloride salt formation : Final purification via recrystallization in ethanol/water mixtures to enhance stability . Analytical validation (e.g., chiral HPLC, [¹³C] NMR) is critical to confirm enantiomeric purity .
Q. How do researchers confirm the structural integrity of this compound post-synthesis?
Structural validation employs:
- NMR spectroscopy : ¹H and [¹³C] NMR identify functional groups (e.g., ester carbonyl at ~170 ppm, aminomethyl protons at ~2.8–3.2 ppm) and bicyclic ring protons (δ 1.5–3.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H⁺] at m/z 232.12) and detects impurities .
- X-ray crystallography : Resolves absolute configuration in crystalline forms, critical for chiral pharmacophores .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from:
- Solubility variability : The hydrochloride salt’s solubility in aqueous vs. organic solvents affects assay outcomes. Standardizing solvents (e.g., DMSO/PBS mixtures) and using sonication for dispersion improves reproducibility .
- Enantiomer-specific effects : Biological assays must differentiate between enantiomers. For example, the (1S,4S)-isomer may show higher receptor-binding affinity than the (1R,4R)-form, necessitating enantiopure samples .
- Metabolic instability : Rapid degradation in liver microsomes can lead to false negatives. Co-administration with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) stabilizes the compound in vitro .
Q. How can computational modeling optimize this compound’s interactions with biological targets?
Molecular dynamics (MD) and docking studies guide rational design:
- Docking : The oxabicyclo core’s rigidity fits into hydrophobic enzyme pockets (e.g., serine proteases), while the aminomethyl group forms hydrogen bonds with catalytic residues .
- Free-energy perturbation (FEP) : Predicts binding affinity changes upon substituent modifications (e.g., replacing methyl esters with ethyl groups alters entropy/enthalpy balances) .
- ADMET prediction : Tools like Schrödinger’s QikProp assess bioavailability and toxicity risks (e.g., logP >2 may reduce blood-brain barrier penetration) .
Q. What experimental designs mitigate byproduct formation during large-scale synthesis?
Scale-up challenges include:
- Temperature gradients : Use of continuous-flow reactors ensures uniform heating/cooling, reducing side reactions like epimerization .
- Catalyst optimization : Heterogeneous catalysts (e.g., Pd/C for hydrogenation) improve yield and reduce metal leaching compared to homogeneous alternatives .
- In-line analytics : PAT (Process Analytical Technology) tools monitor reaction progress in real time (e.g., FTIR detects intermediate formation) .
Methodological Considerations
Q. How are reaction conditions optimized for functional group compatibility?
- Protecting groups : The aminomethyl group is protected with Boc (tert-butoxycarbonyl) during esterification to prevent nucleophilic interference. Deprotection with TFA/CH₂Cl₂ (1:4) follows .
- pH control : Reactions involving the hydrochloride salt require buffered conditions (pH 4–6) to prevent free-base precipitation .
Q. What analytical techniques differentiate between polymorphic forms of this compound?
- DSC/TGA : Differential scanning calorimetry identifies melting points and hydrate/solvate transitions (e.g., anhydrous form melts at 180–185°C vs. hydrate at 160–165°C) .
- PXRD : Powder X-ray diffraction distinguishes crystalline phases, crucial for patenting and formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
